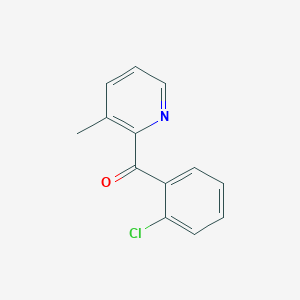

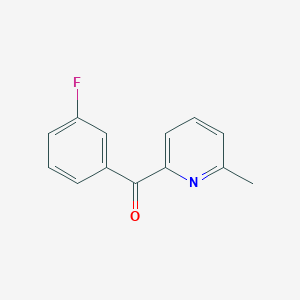

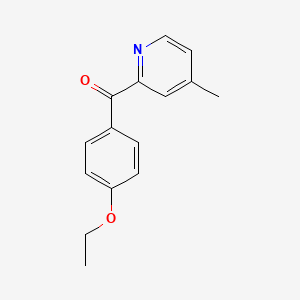

2-(2-Iodobenzoyl)-4-methylpyridine

Overview

Description

“2-Iodobenzoyl chloride” is a chemical compound that has been used in various scientific research due to its potential applications in the field of medicinal chemistry . It belongs to the class of pyridine derivatives.

Synthesis Analysis

The synthesis of “2-Iodobenzoyl chloride” involves the reaction of “2-iodobenzoic acid” with “4-pyridinecarboximidamide” in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.

Molecular Structure Analysis

The molecular formula of “2-Iodobenzoyl chloride” is C7H4ClIO and its molecular weight is 266.46 g/mol .

Chemical Reactions Analysis

“2-Iodobenzoyl chloride” has been used in palladium-catalyzed synthesis of carbomethoxy functional group-induced isoindolin-1-ones, preparation of starting materials required for the synthesis of novel cyclic derivatives of pentavalent iodine, benziodazole oxides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Iodobenzoyl chloride” include a boiling point of 147-149 °C/32 mmHg, a melting point of 29-31 °C, and a refractive index of n20/D 1.635 (lit.) .

Scientific Research Applications

Influence on Hydrodesulfurization and Hydrodenitrogenation

Research has explored the influence of related compounds like 2-methylpyridine on the hydrodesulfurization (HDS) of dibenzothiophene and the hydrodenitrogenation (HDN) of various amines. These studies, conducted over different catalysts, provide insights into the interaction of pyridine derivatives with sulfur and nitrogen compounds in catalytic processes (Egorova & Prins, 2004), (Egorova & Prins, 2006).

Structural Studies in Molecular Salts

Studies involving similar pyridine derivatives, such as 2-amino-4-methylpyridine, have led to the formation of molecular salts with various organic acids. These studies are significant for understanding the hydrogen bonding and crystal structures in organic acid-base salts, which is crucial for material science and pharmaceutical research (Khalib et al., 2014), (Thanigaimani et al., 2015).

Hydrodesulfurization Inhibition

The effect of 2-methylpyridine on hydrodesulfurization of dibenzothiophene has been explored, providing insights into the inhibition mechanisms in the presence of N-containing molecules. This research can guide the development of more efficient catalytic processes in petrochemical industries (Egorova & Prins, 2004).

Crystal Structure Analysis

The crystal structures of compounds formed from the interaction of similar pyridine derivatives with various organic acids have been extensively studied. This research is crucial for understanding the formation and properties of organic molecular salts, which have applications in various fields including pharmaceuticals and materials science (Muralidharan et al., 2013).

Corrosion Inhibition

Studies have shown that compounds like 2-amino-4-methylpyridine can effectively inhibit the corrosion of metals such as mild steel in acidic environments. This has significant implications for protecting industrial machinery and infrastructure (Mert et al., 2014).

Safety And Hazards

properties

IUPAC Name |

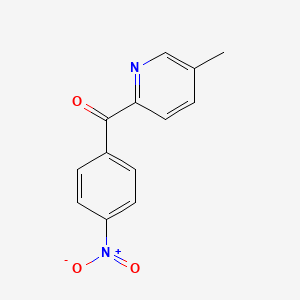

(2-iodophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-6-7-15-12(8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESVUYJPIMPPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodobenzoyl)-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)